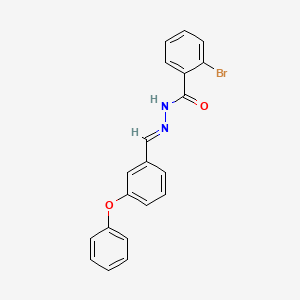![molecular formula C19H23F3N2O2 B5504022 (1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504022.png)
(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a class of chemicals that include diazabicyclononanes, which are of significant interest due to their structural properties and potential for various applications in chemistry and pharmacology. The structure contains a bicyclic skeleton with notable features such as a trifluoromethyl group, which can impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of diazabicyclononanes typically involves multistep chemical reactions, including condensation and cyclization processes. For example, the synthesis can start from diethyl 1, 3-acetonedicarboxylate combined with formaldehyde and amino acids to produce nonracemic diazabicyclo[3.3.1]nonan-9-one derivatives (Vlasova et al., 2015). These methods highlight the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
Diazabicyclononanes, including variants similar to the compound , exhibit interesting molecular structures, as revealed by X-ray crystallography and NMR studies. These studies show the compound's bicyclic nature and the spatial arrangement of its atoms, which are critical for its chemical behavior and interactions (Weber et al., 2001).
Chemical Reactions and Properties
Compounds like the one described often engage in various chemical reactions, including those that demonstrate their reactivity towards different chemical groups. Their properties, such as reactivity with nicotinic acetylcholine receptors, are influenced by their structural motifs and the presence of specific functional groups (Eibl et al., 2013).
科学的研究の応用
Structural and Conformational Analysis
- Structural Properties : The compound "(1S*,5R*)-6-propyl-3-{[3-(trifluoromethyl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one" shares structural similarities with 3,7-diazabicyclo[3.3.1]nonanes. These compounds typically exhibit significant structural properties such as axial N-atoms arrangement and a bicyclic skeleton. The repulsion between these axial N-atoms is indicated by distortion in cyclohexane chairs and increased N⋅⋅⋅N distances, contributing to unique structural characteristics (Weber et al., 2001).
Interaction with Receptors
- nAChR Interaction : Derivatives of 3,7-diazabicyclo[3.3.1]nonane, a structurally related compound, have shown interaction with nicotinic acetylcholine receptors (nAChRs). These compounds demonstrate affinity and subtype selectivity for α4β2(∗) nAChRs. The hydrogen bond acceptor systems in these derivatives significantly impact their interaction with nAChRs, indicating potential applications in receptor-targeted therapies (Eibl et al., 2013).
Synthesis and Chemical Reactions
- Ene Synthesis : The compound's related chemical structures are utilized in ene synthesis of bicyclic arylmethylenedihydropyrazoles. This implies its potential application in the synthesis of complex organic compounds, contributing to advancements in organic chemistry and synthesis techniques (Martinez et al., 2002).
Conformational Studies
- Conformational Study : Studies on similar diazabicyclanones and diazabicyclanols have revealed insights into their conformational behavior. The ketones in these compounds adopt specific conformations in solution, and their crystal structures provide vital information about their stability and interactions. Such insights are crucial for understanding the behavior of similar compounds like "this compound" in different environments (Gálvez et al., 1985).
Photolysis and Photoaffinity Labeling
- Photoaffinity Labeling : Compounds with diazotrifluoropropionyl groups, closely related to the trifluoromethyl group in the queried compound, have been used in photoaffinity labeling. These compounds undergo photolysis with less rearrangement, making them suitable for labeling enzymes, indicating potential applications in biochemistry and molecular biology (Chowdhry et al., 1976).
Drug Synthesis and Biological Activity
Synthesis and Biological Activity : Similar diazabicyclo[3.3.1]nonan-9-one derivatives have been synthesized for studying their biological activity and toxicity. These studies are significant for developing new pharmaceuticals and understanding the pharmacological properties of structurally related compounds (Malmakova et al., 2021).
Antibacterial Activity : Derivatives of 3-azabicyclo[3.3.1]nonan-9-ones, which are structurally related, have shown antimicrobial activity against various bacterial strains. This indicates the potential application of the queried compound in antimicrobial research and development (Rani et al., 2010).
特性
IUPAC Name |
(1S,5R)-6-propyl-3-[2-[3-(trifluoromethyl)phenyl]acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N2O2/c1-2-8-24-16-7-6-14(18(24)26)11-23(12-16)17(25)10-13-4-3-5-15(9-13)19(20,21)22/h3-5,9,14,16H,2,6-8,10-12H2,1H3/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALWMQLVPRAEOI-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5503968.png)
![methyl 9-methyl-14-oxo-13-(2-quinoxalinylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5503976.png)
![3-(2-furylmethyl)-2-mercapto-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5503986.png)
![8-[(3-chloro-2,6-difluorophenyl)acetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5503993.png)
![3-methoxy-9,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5503998.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}-2-hydroxyacetamide hydrochloride](/img/structure/B5504000.png)
![2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B5504007.png)


![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5504033.png)

![(1R*,5R*)-6-(cyclobutylmethyl)-3-[4-(1H-imidazol-1-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5504052.png)